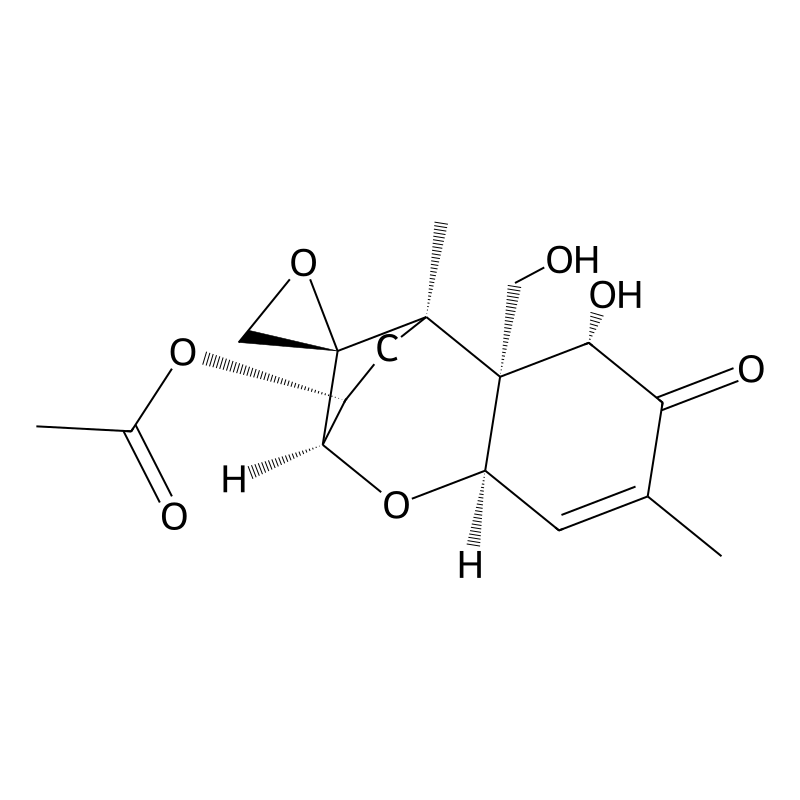

3-Acetyldeoxynivalenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mycotoxin Research:

3-Acetyldeoxynivalenol (3-ADON) is primarily studied as a mycotoxin. Mycotoxins are toxic secondary metabolites produced by various fungi, and 3-ADON is a derivative of deoxynivalenol (DON), a common mycotoxin found in grains like wheat, barley, and maize.

Researchers use 3-ADON to investigate its toxicological effects on various organisms, including plants, animals, and humans. Studies have shown that 3-ADON, similar to DON, can disrupt protein synthesis, inhibit cell growth, and cause various health problems in exposed individuals Source: [Sigma-Aldrich product page on 3-Acetyldeoxynivalenol: ].

Fungal Interactions:

3-ADON has also been used in research to study fungal interactions. A study compared the ability of two different fungi to improve wheat growth, decrease root colonization by the pathogenic fungus Fusarium graminearum, and withstand mycotoxin production. The results indicated that one of the fungi effectively reduced DON and 3-ADON levels in wheat grains Source: [Study on the effect of different fungal strains on wheat growth and mycotoxin production: ].

3-Acetyldeoxynivalenol is a trichothecene mycotoxin produced by various species of the Fusarium fungi, particularly Fusarium graminearum. It is a derivative of deoxynivalenol, distinguished by the presence of an acetyl group at the C-3 position. The chemical formula for 3-acetyldeoxynivalenol is , and it has a molecular weight of approximately 342.36 g/mol. This compound is commonly found in contaminated cereals and cereal products, posing significant health risks to humans and animals upon consumption due to its toxic properties.

3-AcDON exhibits various toxic effects, including protein synthesis inhibition, immune system modulation, and cell death []. It is believed to interfere with ribosome function, preventing protein synthesis in cells []. Additionally, 3-AcDON can trigger the production of reactive oxygen species (ROS), leading to oxidative stress and cell damage [].

3-Acetyldeoxynivalenol exhibits significant biological activity, particularly as a potent inhibitor of protein synthesis. It binds to the ribosomal subunit, disrupting the translation process in eukaryotic cells. This mechanism contributes to its toxicity, which can lead to symptoms such as vomiting, diarrhea, and immune system suppression in animals and humans. Research indicates that 3-acetyldeoxynivalenol may also have immunomodulatory effects, influencing cytokine production and immune responses .

The biosynthesis of 3-acetyldeoxynivalenol involves multiple enzymatic steps starting from mevalonate. Key enzymes involved include polyketide synthases and cytochrome P450 monooxygenases, which facilitate the incorporation of the acetyl group and other modifications necessary for the formation of this mycotoxin . Laboratory synthesis has also been explored using chemical methods that mimic natural biosynthetic pathways, allowing for the production of this compound for research purposes.

While 3-acetyldeoxynivalenol is primarily known for its toxic effects, it is also used in research settings to study mycotoxin metabolism and toxicity mechanisms. Its presence in food products necessitates monitoring and regulatory measures to ensure food safety. Additionally, understanding its biochemical properties can aid in developing strategies for detoxification or degradation in contaminated agricultural products .

Interaction studies involving 3-acetyldeoxynivalenol have focused on its metabolic pathways in various organisms. Research has shown that different animal species exhibit varying degrees of susceptibility to its toxic effects. For instance, studies on broiler chickens and pigs have highlighted differences in oral bioavailability and metabolic conversion rates compared to other trichothecenes like deoxynivalenol . These studies are crucial for assessing the risk associated with exposure to this mycotoxin in livestock.

Several compounds are chemically related to 3-acetyldeoxynivalenol, primarily other acetylated derivatives of deoxynivalenol. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Deoxynivalenol | Parent compound; more potent than 3-acetyldeoxynivalenol | |

| 15-Acetyldeoxynivalenol | Acetyl group at C-15; similar toxicity profile | |

| Nivalenol | Lacks acetyl groups; different biological activity | |

| T-2 Toxin | More complex structure; higher toxicity |

Uniqueness: 3-Acetyldeoxynivalenol is unique due to its specific acetylation pattern at the C-3 position, which influences its biological activity and toxicity compared to both its parent compound and other derivatives.

Molecular Formula and Structural Characterization

3-Acetyldeoxynivalenol represents a trichothecene mycotoxin characterized by the molecular formula C₁₇H₂₂O₇ and a molecular weight of 338.356 g/mol [1] [2]. The compound is registered under Chemical Abstracts Service number 50722-38-8 and European Community number 621-771-5 [1]. The monoisotopic mass has been precisely determined as 338.136553 Da [3].

The systematic International Union of Pure and Applied Chemistry name for this compound is [(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.0²,⁷]dodec-5-ene-12,2'-oxirane]-10-yl] acetate [1] [23]. The structural representation through Simplified Molecular Input Line Entry System notation provides both canonical and isomeric forms, with the isomeric notation being CC1=C[C@@H]2C@([C@]3(CC@HOC(=O)C)C)CO [1] [29].

The International Chemical Identifier key ADFIQZBYNGPCGY-HTJQZXIKSA-N serves as a unique molecular identifier for computational and database applications [1] [3]. 3-Acetyldeoxynivalenol is structurally classified as a deoxynivalenol derivative specifically acetylated at the C-3 position, distinguishing it from its parent compound deoxynivalenol [23] [4].

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂O₇ |

| CAS Registry Number | 50722-38-8 |

| Molecular Weight | 338.356 g/mol |

| Monoisotopic Mass | 338.136553 Da |

| InChI Key | ADFIQZBYNGPCGY-HTJQZXIKSA-N |

Stereochemistry and Conformational Analysis

The stereochemical configuration of 3-acetyldeoxynivalenol follows the characteristic trichothecene backbone architecture with seven defined stereocenters [3] [25]. X-ray crystallographic analysis has established that the absolute configurations of the backbone carbons are essentially identical to those found in other trichothecene structures [25]. The A-ring adopts a half-chair conformation, while the B-ring assumes a chair conformation, and the C-ring maintains an envelope configuration [25].

The compound contains a spiro configuration linking the tricyclic system to an oxirane ring at position 12 [1] [25]. The stereochemical designation (1R,2R,3S,7R,9R,10R,12S) indicates the absolute configuration at each chiral center [1]. Nuclear Magnetic Resonance conformational studies have demonstrated that the most stable conformation occurs when the A-ring assumes this half-chair arrangement [7] [25].

Crystallographic investigations reveal that 3-acetyldeoxynivalenol forms tetrameric ring arrangements in the solid state, with four molecules organized along a 4-fold rotation axis [25]. The unit cell structure accommodates solvent molecules within channels formed by these tetrameric centers, accounting for different crystal forms observed when recrystallization occurs from various solvents [25].

The acetyl substituent at the C-3 position adopts a specific spatial orientation that influences both the molecular conformation and intermolecular interactions [25] [28]. Solution-state Nuclear Magnetic Resonance studies indicate that structural isomerism can occur under certain solvent conditions, particularly in dimethyl sulfoxide and acetone systems [7].

Spectroscopic Characteristics

Mass Spectrometry Profiles

Mass spectrometric analysis of 3-acetyldeoxynivalenol reveals characteristic fragmentation patterns essential for analytical identification [1] [4]. Liquid chromatography-mass spectrometry analysis shows the molecular ion peak [M+H]⁺ at m/z 339.1438 with maximum relative intensity [1]. The base peak appears at m/z 231.1016, representing a significant fragmentation pathway involving loss of the acetyl group and subsequent rearrangement [1].

Key fragment ions include m/z 279.1227, 321.1333, and 261.1121, which correspond to specific structural losses characteristic of trichothecene compounds [1]. The fragmentation pattern at m/z 321.1333 indicates dehydration from the molecular ion, while m/z 261.1121 suggests combined losses involving both the acetyl group and water molecules [1].

Ion mobility spectrometry collision cross section measurements provide additional structural information, with values of 179.55 Ų for [M+HCOO]⁻, 183.83 Ų for [M+Na]⁺, and 177.98 Ų for [M+Cl]⁻ [1]. These measurements utilize traveling wave methodology calibrated with polyalanine standards [1].

| Ion Type | m/z | Relative Intensity |

|---|---|---|

| [M+H]⁺ | 339.1438 | 999 |

| Base Peak | 231.1016 | 999 |

| Fragment Ion | 279.1227 | 433 |

| Fragment Ion | 321.1333 | 184 |

| Fragment Ion | 261.1121 | 286 |

Nuclear Magnetic Resonance Data

Proton Nuclear Magnetic Resonance spectroscopy of 3-acetyldeoxynivalenol in deuterated chloroform reveals characteristic resonance patterns for the trichothecene backbone [7] [25]. The methyl resonances H-14 and H-16 are identified by their low chemical shift values and characteristic splitting patterns [25]. The H-16 methyl group demonstrates long-range coupling to H-10, while H-14 shows distinct coupling relationships [25].

The acetyl methyl group at the C-3 position exhibits a characteristic chemical shift that distinguishes it from other trichothecene acetyl derivatives [28]. The proton at H-3 shows altered coupling patterns compared to the parent deoxynivalenol due to the acetylation at this position [7] [25].

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy, have been employed to establish complete proton assignments [25]. Heteronuclear Single Quantum Correlation and Heteronuclear Multiple Bond Correlation experiments confirm carbon-proton connectivities throughout the molecular framework [25].

Carbon-13 Nuclear Magnetic Resonance analysis provides comprehensive structural characterization, with assignments confirmed through Distortionless Enhancement by Polarization Transfer experiments [25] [27]. The carbonyl carbon of the acetyl group appears in the characteristic range for ester functionalities [27]. Conformational analysis through Nuclear Magnetic Resonance demonstrates that 3-acetyldeoxynivalenol maintains structural integrity across different solvent systems [7].

Physical Properties and Stability Parameters

3-Acetyldeoxynivalenol appears as a white to off-white crystalline powder with a melting point range of 180-184°C [8] [29]. The compound demonstrates limited water solubility, being essentially insoluble in aqueous media, with good solubility in polar organic solvents including acetonitrile, methanol, and ethyl acetate at concentrations exceeding 10 mg/mL [29]. The partition coefficient between octanol and water yields a logarithmic value of 0.063, indicating moderate hydrophilic character [8].

Thermal stability studies reveal that 3-acetyldeoxynivalenol undergoes degradation during heat treatment processes [32]. First-order kinetics govern the thermal decomposition, with calculated rate constants providing predictive tools for stability assessment [32]. The compound shows decreased stability compared to the parent deoxynivalenol under baking conditions [32].

Chemical stability analysis demonstrates that 3-acetyldeoxynivalenol remains stable under normal storage conditions when maintained at temperatures between -10°C and -25°C [29]. The compound exhibits light sensitivity, requiring protection from direct illumination during storage and handling [29]. Long-term stability studies indicate that acetonitrile provides the most suitable solvent medium for extended storage compared to ethyl acetate or thin-film preparations [22].

pH-dependent transformation studies show that alkaline conditions promote deacetylation of the C-3 acetyl group, converting 3-acetyldeoxynivalenol to deoxynivalenol [33]. This transformation occurs during food processing operations, with conversion rates ranging from 47.2% to 76.9% depending on processing conditions [33].

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline powder |

| Melting Point | 180-184°C |

| Water Solubility | Insoluble |

| Log P (octanol/water) | 0.063 |

| Storage Temperature | -10 to -25°C |

| Chemical Stability | Stable under normal conditions |

Comparative Analysis with Other Trichothecene Derivatives

3-Acetyldeoxynivalenol belongs to the Type B trichothecene family, characterized by the presence of a ketone functionality at position C-8 [10] [12]. Structural comparison with deoxynivalenol reveals the sole difference being acetylation at the C-3 position, while both compounds maintain hydroxyl groups at C-7 and C-15 [9] [10]. The molecular weight increase from 296.32 g/mol for deoxynivalenol to 338.356 g/mol for 3-acetyldeoxynivalenol reflects the addition of the acetyl group (C₂H₂O) [10].

15-Acetyldeoxynivalenol represents the positional isomer of 3-acetyldeoxynivalenol, sharing identical molecular formulas and weights but differing in acetylation location [9] [11]. These compounds demonstrate distinct biological activities and transport properties, with 15-acetyldeoxynivalenol showing enhanced permeability across intestinal cell barriers compared to 3-acetyldeoxynivalenol [9].

Comparative studies with nivalenol reveal that 3-acetyldeoxynivalenol lacks the C-4 hydroxyl group present in nivalenol [10] [12]. T-2 toxin, classified as a Type A trichothecene, contains multiple acetyl substitutions at positions C-4 and C-15, along with an isovaleryl group at C-8, representing a more highly substituted derivative [12].

Biosynthetic pathway analysis indicates that 3-acetyldeoxynivalenol and 15-acetyldeoxynivalenol arise from differential deacetylation of 3,15-diacetyldeoxynivalenol by distinct trichothecene 8-O-methyltransferase enzymes [13] [15]. Geographic distribution studies show that 3-acetyldeoxynivalenol production predominates in certain Fusarium graminearum strains originating outside North America [15].

| Compound | Molecular Formula | Molecular Weight | C-3 Substitution | C-15 Substitution | Type |

|---|---|---|---|---|---|

| 3-Acetyldeoxynivalenol | C₁₇H₂₂O₇ | 338.356 | Acetyl | Hydroxyl | Type B |

| Deoxynivalenol | C₁₅H₂₀O₆ | 296.32 | Hydroxyl | Hydroxyl | Type B |

| 15-Acetyldeoxynivalenol | C₁₇H₂₂O₇ | 338.356 | Hydroxyl | Acetyl | Type B |

| Nivalenol | C₁₅H₂₀O₇ | 312.32 | Hydroxyl | Hydroxyl | Type B |

| T-2 Toxin | C₂₄H₃₄O₉ | 466.52 | Hydroxyl | Acetyl | Type A |

Fusarium species represent the predominant producers of 3-acetyldeoxynivalenol, with Fusarium culmorum serving as the principal organism for this trichothecene mycotoxin [1] [2]. Multiple Fusarium species demonstrate the capacity to synthesize 3-acetyldeoxynivalenol, including Fusarium graminearum, Fusarium sporotrichioides, and Fusarium crookwellense [3] [4] [5]. Research conducted on wheat and barley grains revealed that specific Fusarium culmorum strains produce substantial quantities of deoxynivalenol and 3-acetyldeoxynivalenol, with seventeen strains generating concentrations exceeding 1 parts per million [5].

The production capabilities vary significantly among different Fusarium isolates, with some strains classified as high-producing strains capable of synthesizing over 2175 parts per billion of deoxynivalenol according to quantitative enzyme-linked immunosorbent assay detection [6]. Fusarium oxysporum has been identified as a notable producer, demonstrating the highest productivity levels among tested isolates [6]. The diversity in production capacity correlates with genetic polymorphisms within the trichodiene synthase gene, which serves as a molecular marker for distinguishing high-producing from low-producing strains [5].

Morphological identification methods combined with molecular techniques utilizing internal transcribed spacer primers have confirmed the taxonomic classification of these trichothecene-producing Fusarium species [6]. The geographic distribution of 3-acetyldeoxynivalenol-producing Fusarium species spans multiple continents, with isolates recovered from wheat and barley samples across various agricultural regions [6] [7].

Biosynthetic Gene Clusters and Regulation

The trichothecene biosynthetic gene cluster represents one of the most extensively studied secondary metabolite gene clusters in fungi [8]. In Fusarium graminearum and Fusarium sporotrichioides, the trichothecene gene cluster encompasses a 26-kilobase DNA segment consisting of three distinct loci: a single-gene TRI101 locus, a two-gene TRI1-TRI16 locus, and a 12-gene core TRI cluster [8].

The core trichothecene biosynthetic gene cluster contains essential pathway genes including TRI3, TRI4, TRI5, TRI6, TRI8, TRI10, TRI11, TRI12, and TRI13 [8]. Seven genes within this cluster encode enzymes catalyzing ten sequential reactions in trichothecene biosynthesis [8]. TRI4 encodes a multifunctional cytochrome P450 monooxygenase responsible for four consecutive oxygenation steps, while TRI5 encodes trichodiene synthase, the enzyme catalyzing the first committed step in the biosynthetic pathway [9] [10].

Transcriptional regulation of the gene cluster involves two primary regulatory genes, TRI6 and TRI10, which encode transcriptional regulators controlling the expression of trichothecene biosynthetic genes in response to environmental conditions [11] [12]. TRI6 functions as the master regulator, demonstrating essential activity for deoxynivalenol induction in response to cyclic adenosine monophosphate signaling [12]. The AreA transcription factor operates downstream of cyclic adenosine monophosphate to regulate TRI6 and TRI5 expression through interaction with TRI10 [12].

Gene expression analysis reveals complex regulatory networks governing trichothecene biosynthesis, with environmental factors such as nitrogen availability, pH, and temperature significantly influencing TRI gene cluster expression [11] [13]. The regulatory mechanism involves global regulators where nitrogen sensing pathways induce AreA transcription factor activity, subsequently affecting multiple secondary metabolite clusters including trichothecenes [12].

Enzymatic Mechanisms of 3-Acetylation

The enzymatic mechanisms underlying 3-acetylation in trichothecene biosynthesis involve specific acetyltransferases catalyzing the transfer of acetyl groups from acetyl coenzyme A to hydroxyl moieties on the trichothecene scaffold [3]. TRI101 encodes a trichothecene 3-O-acetyltransferase that catalyzes the acetylation of the C-3 hydroxyl group of isotrichodermol to form isotrichodermin [14] [15].

Kinetic analysis of TRI101 enzymes from different Fusarium species reveals significant variations in catalytic efficiency for deoxynivalenol acetylation, ranging from 6.8 × 10⁴ M⁻¹·s⁻¹ to 4.7 × 10⁶ M⁻¹·s⁻¹ [3]. The enzyme demonstrates substrate specificity with Michaelis-Menten constants varying between species, with Fusarium pseudograminearum TRI101 exhibiting the highest turnover number of 195 s⁻¹ [3].

Structural analysis indicates that TRI101 belongs to the BAHD family of acyltransferases, characterized by specific catalytic motifs and secondary structure elements [15]. The enzyme active site accommodates trichothecene substrates through specific protein-substrate interactions, with the epoxide moiety positioned within a hydrophobic pocket to prevent unwanted reactions [15]. Water molecules activated by conserved histidine residues facilitate proton abstraction from hydroxyl groups during the acetylation mechanism [15].

The TRI3 enzyme catalyzes 15-O-acetylation with high specificity for 15-deacetylcalonectrin, demonstrating a catalytic efficiency of 1.9 × 10⁶ M⁻¹·s⁻¹ [15]. Time course assays reveal that acetylation rates vary significantly among different TRI101 and TRI201 enzymes, with some achieving complete conversion of deoxynivalenol to 3-acetyldeoxynivalenol within 24 hours [3].

Role of TRI8 in Determining 3-Acetyldeoxynivalenol versus 15-Acetyldeoxynivalenol Chemotypes

TRI8 serves as the critical determinant distinguishing 3-acetyldeoxynivalenol from 15-acetyldeoxynivalenol chemotypes in Fusarium species [16] [14] [17]. The enzyme encodes an esterase with differential substrate specificity depending on the producing strain's chemotype [16]. In 3-acetyldeoxynivalenol-producing strains, TRI8 functions as a C-15 esterase, catalyzing deacetylation of 3,15-diacetyldeoxynivalenol at carbon 15 to yield 3-acetyldeoxynivalenol [16] [17].

Conversely, in 15-acetyldeoxynivalenol-producing strains, TRI8 operates as a C-3 esterase, removing the acetyl group from the C-3 position of 3,15-diacetyldeoxynivalenol to produce 15-acetyldeoxynivalenol [16] [17]. Gene disruption studies confirm this functional dichotomy, with TRI8 mutants in Fusarium graminearum accumulating 3,15-diacetyldeoxynivalenol, 7,8-dihydroxycalonectrin, and calonectrin rather than producing the expected final products [14].

DNA sequence analysis reveals consistent differences in the coding region of TRI8 between 3-acetyldeoxynivalenol and 15-acetyldeoxynivalenol strains [16]. The middle region of TRI8 contains sequence variations that determine substrate specificity and chemotype production [17]. Functional analyses using yeast expression systems demonstrate that TRI8 enzymes efficiently deacetylate various C-3-acetylated trichothecenes, including 3,8-diacetylneosolaniol, 3,4,15-triacetoxyscirpenol, and 3-acetyl T-2 toxin [14].

Cell-free enzyme assays confirm TRI8 specificity for the C-3 position, with substrates containing acetyl groups at multiple positions showing selective deacetylation only at C-3 [14]. The enzyme demonstrates relaxed substrate specificity for late biosynthetic intermediates while showing poor activity toward early intermediates such as isotrichodermin and 15-deacetylcalonectrin [14].

Transformation of Trichothecene Intermediates

The transformation of trichothecene intermediates in 3-acetyldeoxynivalenol biosynthesis follows a precisely orchestrated sequence of enzymatic and non-enzymatic reactions [1] [18] [19]. Following trichodiene formation by TRI5, the multifunctional cytochrome P450 enzyme TRI4 catalyzes four consecutive oxygenation steps at C-2, C-11, C-13, and C-3 to generate isotrichotriol [9] [10].

Isotrichotriol undergoes spontaneous non-enzymatic cyclization to form isotrichodermol, during which the C-2 oxygen becomes the pyran ring oxygen and the C-11 hydroxyl group is eliminated [20]. This cyclization represents a critical transformation that establishes the tricyclic core structure characteristic of trichothecenes [20]. The subsequent conversion of isotrichodermol to isotrichodermin requires TRI101-mediated C-3 acetylation, serving both as a biosynthetic step and a self-protection mechanism [21].

Pulse-labeling experiments using ¹⁴C-labeled precursors demonstrate that isotrichodermin serves as a major biosynthetic intermediate, with 27% incorporation efficiency into 3-acetyldeoxynivalenol [22]. Deuterium labeling studies confirm the structural conservation during transformation, with specific deuterium positions maintained throughout the biosynthetic sequence [22].

The hydroxylation of isotrichodermin by TRI11 produces 15-deacetylcalonectrin, 7α-hydroxyisotrichodermin, and 8α-hydroxyisotrichodermin as identified intermediates [18] [19]. Cell-free systems from Fusarium culmorum efficiently convert isotrichodermin to these oxygenated products, requiring nicotinamide adenine dinucleotide phosphate but not nicotinamide adenine dinucleotide for activity [18] [23].

The final acetylation step involves TRI3-catalyzed transfer of an acetyl group to the C-15 hydroxyl of 15-deacetylcalonectrin, completing the biosynthetic pathway to 3-acetyldeoxynivalenol [15]. This transformation demonstrates high substrate specificity, with TRI3 showing minimal activity toward the final mycotoxins deoxynivalenol or nivalenol [15].

Metabolic Flux Analysis in Fusarium culmorum

Metabolic flux analysis in Fusarium culmorum reveals complex regulatory mechanisms controlling carbon flow through the trichothecene biosynthetic pathway [2] [13]. Environmental factors significantly influence metabolic flux distribution, with temperature and water activity serving as primary determinants of biosynthetic efficiency [11] [13].

Two-dimensional environmental profiling demonstrates that optimal 3-acetyldeoxynivalenol production occurs at water activity values between 0.995 and 0.96, significantly narrower than the range supporting fungal growth [24] [25]. Temperature effects show maximum production at 25°C with 0.99 water activity and at 15°C with 0.97 water activity [25]. Mathematical modeling using polynomial equations successfully predicts deoxynivalenol production levels based on environmental parameter inputs [13].

Transcriptional analysis reveals that TRI gene expression correlates significantly with mycotoxin production levels in both Fusarium culmorum and Fusarium graminearum [13]. Multiple regression analysis of six key transcription genes (TRI4, TRI5, TRI6, TRI10, TRI12, and TRI13) demonstrates strong relationships between gene expression patterns and environmental factors [13].

Nitrogen source availability dramatically affects metabolic flux through the trichothecene pathway, with non-preferred nitrogen sources such as agmatine inducing substantial increases in TRI gene cluster expression [12]. Carbon source regulation shows glucose repression of alternative metabolic pathways while supporting trichothecene biosynthesis under specific conditions [26].

The metabolic grid concept illustrates the interconnected nature of trichothecene intermediate transformations, with enzymes demonstrating overlapping substrate specificities that allow flexible routing of metabolic flux based on intermediate availability [27]. This metabolic flexibility enables continued 3-acetyldeoxynivalenol production despite environmental perturbations affecting individual enzymatic steps.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic